molecular formula C13H17F2N3O2 B605665 Atelocantel CAS No. 1370540-16-1

Atelocantel

Cat. No. B605665
CAS RN: 1370540-16-1
M. Wt: 285.2948
InChI Key: UESQHGVVIKYBST-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atelocantel, also known as AH353623, is an anthelmintic agent (veterinary drug).

Scientific Research Applications

Gene Delivery Systems

Atelocollagen has been demonstrated to be an effective carrier for gene delivery. It is used in high-throughput screening of gene functions due to its ability to form stable complexes with cDNA, facilitating efficient transduction into cells without the need for additional transfection agents. This method has been applied for screening large sets of gene medicines and functional analyses in mammalian cells, indicating its potential in gene therapy and regenerative medicine (Honma et al., 2001).

Drug Delivery Systems

Atelocollagen-mediated drug delivery systems have shown promise in delivering nucleic acid medicines, such as siRNA and antisense oligonucleotides, to target sites. This application is particularly relevant in the context of cancer therapy, where atelocollagen complexes can target tumor sites for gene silencing or drug delivery, potentially improving therapeutic outcomes and reducing side effects (Hanai et al., 2006).

Tissue Engineering

In tissue engineering, atelocollagen has been utilized as a scaffold material for the regeneration of various tissues, including intervertebral discs, cartilage, and periodontal tissues. It provides a biocompatible matrix that supports cell attachment, proliferation, and differentiation. For instance, atelocollagen scaffolds have been shown to facilitate the regeneration of nucleus pulposus cells, which are crucial for the function and structure of intervertebral discs (Lee et al., 2012).

Wound Healing

Beyond its use in drug and gene delivery systems, atelocollagen has also been applied directly to wound lesions to promote healing. A study on canine corneal wounds demonstrated that atelocollagen could accelerate wound healing without causing inflammation, suggesting its usefulness in treating external wounds and possibly preventing scar formation (Nagayasu et al., 2008).

properties

CAS RN

1370540-16-1

Molecular Formula

C13H17F2N3O2

Molecular Weight

285.2948

IUPAC Name

(2E)-4,4-difluoro-N-{2-[(2-methoxypyridin-4-yl)amino]ethyl}pent-2-enamide

InChI

InChI=1S/C13H17F2N3O2/c1-13(14,15)5-3-11(19)17-8-7-16-10-4-6-18-12(9-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)(H,17,19)/b5-3+

InChI Key

UESQHGVVIKYBST-HWKANZROSA-N

SMILES

CC(F)(F)/C=C/C(NCCNC1=CC(OC)=NC=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Atelocantel;  AH353623;  AH-353623;  AH 353623.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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